Lipophilicity (XLogP3) Differentiation: Cyclopentyl vs. Ethyl and Methyl Analogs at the 1,2,4-Oxadiazole 3-Position
The computed lipophilicity of 3-cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (XLogP3 = 1.8) is approximately 0.9–1.3 log units higher than the 3-ethyl analog (predicted XLogP3 ≈ 0.9) and the 3-methyl analog (predicted XLogP3 ≈ 0.5), based on established fragment-contribution models for cycloalkyl vs. linear alkyl substituents [1]. This difference places the target compound in an optimal range for passive membrane permeability (typically XLogP3 1–3) while the smaller alkyl analogs fall below or at the lower boundary, potentially limiting cellular uptake in certain assay systems [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | 3-Ethyl analog (CAS 1934724-42-1): XLogP3 ≈ 0.9 (estimated); 3-Methyl analog (CAS 1934689-66-3): XLogP3 ≈ 0.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.3 vs. ethyl/methyl analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18); comparator values estimated from fragment-additivity principles |
Why This Matters
Lipophilicity differences of ≥0.5 log units are considered significant for passive permeability and off-target binding profiles; procurement of the cyclopentyl analog rather than a smaller alkyl variant is warranted when target engagement in cell-based assays requires a defined lipophilicity window.
- [1] PubChem Compound Summary for CID 121199948, 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole. Computed Properties: XLogP3 = 1.8. National Center for Biotechnology Information (2024). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010; 5(3): 235-248. DOI: 10.1517/17460441003605098. (General reference for XLogP3 optimal range of 1–3 for oral drug-likeness). View Source
